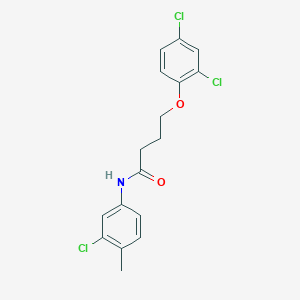
N-(3-chloro-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(3-chloro-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as “Dicamba,” is a broad-spectrum herbicide that has been used extensively in agriculture for weed control. Dicamba is a synthetic auxin, and its mode of action involves disrupting plant growth by mimicking natural plant hormones. The herbicide is known for its effectiveness against tough-to-kill weeds, but it has also been associated with some controversies due to its potential to drift and cause damage to non-target plants.
Mechanism of Action
Dicamba functions as a synthetic auxin, which means that it mimics the natural plant hormone indole-3-acetic acid (IAA). It binds to specific receptors in the plant cell, triggering a series of events that lead to uncontrolled cell growth and ultimately, plant death.
Biochemical and Physiological Effects:
Dicamba affects plant growth by disrupting the normal hormone balance and causing abnormal cell division. The herbicide causes the plants to grow uncontrollably, leading to abnormal stem elongation, leaf curling, and wilting. These effects are caused by the herbicide's ability to alter the expression of specific genes involved in plant growth and development.
Advantages and Limitations for Lab Experiments
Dicamba has been widely used in laboratory experiments due to its potent herbicidal properties and its ability to selectively kill weeds. However, the herbicide is known to be volatile and can drift easily, making it difficult to control its application in field experiments. Additionally, Dicamba has been associated with some controversies due to its potential to cause damage to non-target plants.
Future Directions
There are several future directions for research on Dicamba. One area of focus is the development of new formulations that reduce the risk of drift and minimize the impact on non-target plants. Another area of research is the investigation of the herbicide's potential for weed resistance management and the development of new strategies to combat herbicide-resistant weeds. Additionally, research on the impact of Dicamba on the environment and human health is needed to ensure the responsible use of the herbicide in agriculture.
Scientific Research Applications
Dicamba has been extensively studied for its herbicidal properties and its mechanism of action. It has been used in various research studies to investigate its efficacy against different weed species and to explore its potential for weed resistance management. Dicamba has also been used in studies to understand its impact on non-target plants and the environment.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-11-4-6-13(10-14(11)19)21-17(22)3-2-8-23-16-7-5-12(18)9-15(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBTFXCZXBLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4719414.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4719416.png)


![N-[2-(benzylthio)ethyl]methanesulfonamide](/img/structure/B4719438.png)
![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4719441.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4719475.png)
![1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4719477.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4719484.png)

![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)